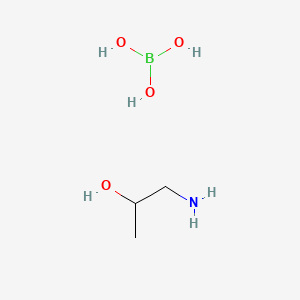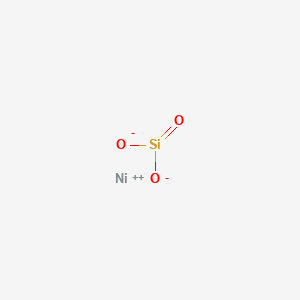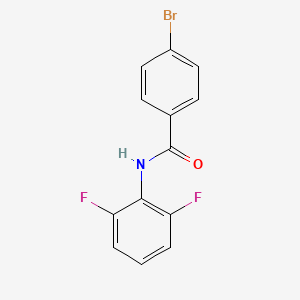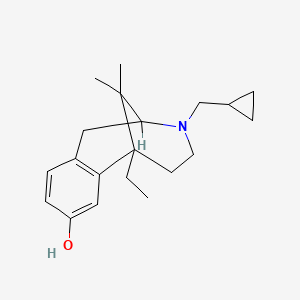
methyl (2S,3S)-3-phenyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical research. This compound features a three-membered oxirane ring, a phenyl group, and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include a titanium isopropoxide catalyst, diethyl tartrate as a chiral ligand, and tert-butyl hydroperoxide as the oxidant.
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biocatalysts for enantioselective synthesis is gaining traction due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include sodium azide, lithium aluminum hydride, and various amines. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran or dichloromethane.
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Major Products:
Nucleophilic Ring Opening: β-substituted alcohols or amines.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions. The compound’s chiral nature also allows for enantioselective reactions, making it valuable in asymmetric synthesis .
Comparison with Similar Compounds
Methyl (2R,3R)-3-phenyloxirane-2-carboxylate: The enantiomer of the compound, differing in the stereochemistry of the oxirane ring.
Methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: A similar compound with a methoxy-substituted phenyl group.
Methyl (2S,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: A similar compound with a chloro-substituted phenyl group.
Uniqueness: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a chiral building block in asymmetric synthesis distinguishes it from other epoxide compounds .
Properties
CAS No. |
40956-18-1 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (2S,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |
InChI Key |
HAFFKTJSQPQAPC-IUCAKERBSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Key on ui other cas no. |
115794-68-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


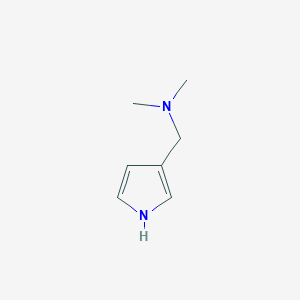
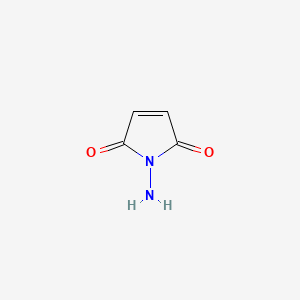
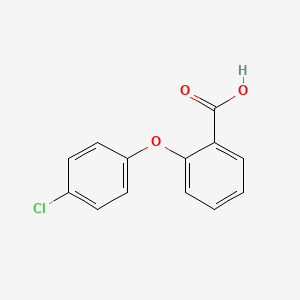

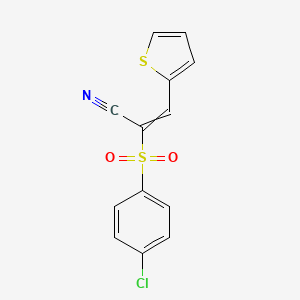
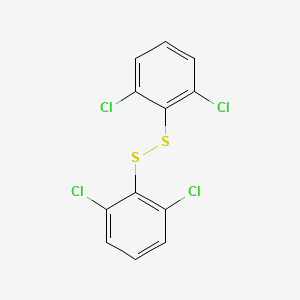

![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1633627.png)
![4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B1633630.png)
